Cas no 119549-47-2 (2-(4-(bromomethyl)phenyl)acetyl chloride)

2-(4-(Bromomethyl)phenyl)acetyl chloride is a versatile brominated aromatic acyl chloride used primarily as a key intermediate in organic synthesis. Its reactive bromomethyl and acyl chloride functional groups enable efficient derivatization, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The compound facilitates selective modifications at both the benzylic and carbonyl positions, allowing for precise control over reaction pathways. Its stability under controlled conditions ensures reliable handling, while its high purity minimizes side reactions. This reagent is particularly useful in peptide coupling, nucleophilic substitutions, and cross-coupling reactions, offering synthetic flexibility for advanced research and industrial processes.
2-(4-(bromomethyl)phenyl)acetyl chloride structure
119549-47-2 structure
Product Name:2-(4-(bromomethyl)phenyl)acetyl chloride
CAS No:119549-47-2
MF:C9H8BrClO
MW:247.516221046448
CID:3037231
PubChem ID:18521563
Update Time:2025-05-21

2-(4-(bromomethyl)phenyl)acetyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(bromomethyl)phenyl)acetyl chloride
    • 2-(4-bromomethyl-phenyl)-acetyl chloride
    • 2-[4-(bromomethyl)phenyl]acetyl chloride
    • F2147-3754
    • AKOS026716635
    • 119549-47-2
    • SCHEMBL348419
    • Inchi: 1S/C9H8BrClO/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2
    • InChI Key: LQUHUVYCOCZCCB-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=CC=1)CC(=O)Cl

Computed Properties

  • Exact Mass: 245.94500
  • Monoisotopic Mass: 245.94471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.88940

2-(4-(bromomethyl)phenyl)acetyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-(4-(bromomethyl)phenyl)acetyl chloride

Professional Introduction to 2-(4-(bromomethyl)phenyl)acetyl chloride (CAS No. 119549-47-2)

2-(4-(bromomethyl)phenyl)acetyl chloride, identified by its Chemical Abstracts Service (CAS) number 119549-47-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both a bromomethyl group and an acetyl chloride moiety, make it a valuable building block for medicinal chemists and synthetic organic chemists alike.

The bromomethyl substituent on the aromatic ring introduces reactivity that is highly conducive to nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This property is particularly useful in constructing complex molecular architectures, such as those found in drug candidates targeting neurological disorders, cancer, and infectious diseases. Meanwhile, the acetyl chloride component enhances the electrophilicity of the molecule, making it an excellent candidate for forming amide and ester bonds through nucleophilic acyl substitution reactions. These dual functionalities make 2-(4-(bromomethyl)phenyl)acetyl chloride a cornerstone in the synthesis of peptidomimetics and other small-molecule inhibitors.

In recent years, there has been a surge in research focused on developing small-molecule modulators of protein-protein interactions (PPIs), which are critical targets for treating a wide range of diseases but have proven challenging to drug due to their lack of well-defined binding pockets. The structural motif present in 2-(4-(bromomethyl)phenyl)acetyl chloride has been leveraged to design molecules that can disrupt or modulate PPIs through covalent or non-covalent interactions. For instance, studies have demonstrated its utility in generating probes that can selectively label target proteins in cellular environments, providing insights into protein function and interaction networks.

Moreover, advancements in computational chemistry and machine learning have enabled the rapid screening of large libraries of compounds for potential biological activity. 2-(4-(bromomethyl)phenyl)acetyl chloride has been incorporated into virtual screening campaigns aimed at identifying novel scaffolds for drug discovery. Its structural flexibility allows for derivatization into a wide array of analogs, each with distinct pharmacological profiles. Such derivatives have shown promise in preclinical studies as inhibitors of kinases, transcription factors, and other enzymes implicated in diseases like cancer and inflammation.

The compound's role in peptide chemistry is particularly noteworthy. Peptides are emerging as powerful therapeutic agents due to their high specificity and biocompatibility. However, their susceptibility to enzymatic degradation limits their clinical utility. By incorporating 2-(4-(bromomethyl)phenyl)acetyl chloride into peptide synthesis protocols, researchers can enhance stability through the incorporation of modified amino acid residues or by linking peptides to larger molecular frameworks. This approach has been instrumental in developing long-acting peptide drugs that require less frequent administration.

Recent publications highlight the use of 2-(4-(bromomethyl)phenyl)acetyl chloride in the synthesis of bioconjugates for targeted therapy. For example, its ability to react with nucleophiles such as amines and thiols allows for the attachment of targeting ligands or cytotoxic warheads to therapeutic antibodies or nanoparticles. Such bioconjugates are being explored for applications in immunotherapy, where precise delivery of therapeutic agents to tumor sites is crucial for maximizing efficacy while minimizing side effects.

The industrial production and handling of 2-(4-(bromomethyl)phenyl)acetyl chloride require stringent conditions to ensure safety and yield optimization. Given its reactive nature, it is typically synthesized under controlled conditions using appropriate solvents and catalysts. Industrial processes often involve phase-transfer catalysis or microwave-assisted synthesis to improve reaction efficiency and reduce waste generation. These innovations align with broader trends in green chemistry aimed at making pharmaceutical manufacturing more sustainable.

In conclusion, 2-(4-(bromomethyl)phenyl)acetyl chloride (CAS No. 119549-47-2) is a multifunctional intermediate with broad applications in pharmaceutical research and drug development. Its unique reactivity enables the construction of complex molecular architectures essential for addressing unmet medical needs. As research continues to uncover new synthetic strategies and biological targets, this compound will undoubtedly remain a critical tool in the chemist's arsenal.

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